1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a hydrophobic ionic liquid . It can enhance the activity of N,N,N ′, N ′-tetra (n-octyl)diglycolamide (TODGA) extractant in the extraction of uranium (VI) from an aqueous nitric acid media .
Molecular Structure Analysis
The molecular formula of 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is C16H27F6N3O4S2 and its molecular weight is 503.52 . Detailed structural, dynamical, and electronic properties of similar ionic liquids have been studied .Chemical Reactions Analysis
While specific chemical reactions involving 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide are not detailed in the search results, it is known to be used in various reactions, such as those with molybdenum (II) complexes with α-?diimines, where it helps control chemoselectivity .Physical And Chemical Properties Analysis
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a liquid at 20°C. It has a melting point of -19°C, a density of 1.29, and a refractive index of 1.44 .Scientific Research Applications
Solvent Applications in Separation Processes
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([dmim][Tf2N]) has been studied for its effectiveness as a solvent in separation processes. It has been used in the separation of water from 1-propanol or 2-propanol at various temperatures. The thermodynamic parameters of these mixtures were analyzed using models like the non-random two-liquid (NRTL) and universal quasichemical (UNIQUAC) models, demonstrating its capability to separate azeotropic mixtures (Cumplido et al., 2020).
Electrolyte in Energy Storage Applications
Research has also explored the use of ionic liquids similar to [dmim][Tf2N] in energy storage applications. For instance, a study proposed a eutectic ionic liquid mixture, including 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, as an electrolyte in supercapacitors. This electrolyte exhibited excellent thermal properties and a wide electrochemical window, making it suitable for extreme temperature ranges from -70 °C to 80 °C (Newell et al., 2018).
Liquid-Liquid Equilibria and Phase Behavior Studies
The liquid-liquid equilibria of mixtures involving [dmim][Tf2N] have been extensively studied. For example, research on ternary mixtures of water, 2-propanol, and various 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids, including [dmim][Tf2N], has been conducted. These studies are essential for understanding the influence of ILs with different alkyl chain lengths on liquid-liquid equilibria, contributing to the development of efficient separation processes (Liu et al., 2016).
Extraction Processes
Another significant application of [dmim][Tf2N] is in extraction processes. For instance, it has been used as a solvent for the extraction of benzene from a hexane + benzene mixture. The solvent ability was evaluated in terms of solute distribution ratio and selectivity, and the extraction process was carried out in a laboratory-scale using a glass packed column (Gonzalez et al., 2012).
Analysis of Ionic Liquid Mixtures
The study of the liquid-liquid phase behavior of binary mixtures of ionic liquids like [dmim][Tf2N] with alcohols provides valuable insights into the criticalpoints and parameters characterizing the width and asymmetry of coexistence curves. These studies are critical for developing applications in separation processes and understanding the physical properties of ionic liquid mixtures (Vale et al., 2010).
Characterization and Thermotropic Phase Behavior
Research has also focused on characterizing various 1-alkyl-3-methylimidazolium salts, including those with bis(trifluoromethylsulfonyl)imide anions like [dmim][Tf2N]. These studies involve investigating the thermotropic phase behavior of these salts through techniques like small-angle X-ray scattering, polarizing optical microscopy, and differential scanning calorimetry. Such research is vital for understanding the physical properties and potential applications of these ionic liquids (Bradley et al., 2002).
Applications in Microextraction Techniques
Another novel application is the use of "frozen" ionic liquids, like 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, in solid-phase microextraction techniques. These ionic liquids, due to their solid state and ultra-hydrophobicity, are suitable for confining in the pores of hollow fiber, facilitating efficient microextraction of specific compounds from various samples (Pang et al., 2017).
Safety And Hazards
The safety data sheet for 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide suggests that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-decyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVGZWFCGPUVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047913 | |
Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
433337-23-6 | |
Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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